molecular formula C9H7F3O2 B13070810 Methyl 2,4,5-trifluoro-3-methylbenzoate

Methyl 2,4,5-trifluoro-3-methylbenzoate

Cat. No.: B13070810
M. Wt: 204.15 g/mol
InChI Key: UILPEOUDQVYDAG-UHFFFAOYSA-N
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Description

Methyl 2,4,5-trifluoro-3-methylbenzoate is an organic compound with the molecular formula C9H7F3O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,5-trifluoro-3-methylbenzoate typically involves the esterification of 2,4,5-trifluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a multi-step process starting from readily available raw materials. One common method involves the reaction of methylamine with tetrachlorophthalic anhydride to form N-methyl tetrachlorophthalimide, which is then fluorinated to produce N-methyl tetrafluorophthalimide. This intermediate is further processed to yield 2,4,5-trifluoro-3-methoxybenzoic acid, which is then esterified to form the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,5-trifluoro-3-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Oxidation: Potassium permanganate in an acidic medium is effective for oxidizing the methyl group.

Major Products

    Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.

    Reduction: The major product is 2,4,5-trifluoro-3-methylbenzyl alcohol.

    Oxidation: The major product is 2,4,5-trifluoro-3-methylbenzoic acid.

Scientific Research Applications

Methyl 2,4,5-trifluoro-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Fluorinated compounds are often explored for their enhanced metabolic stability and bioavailability, making them candidates for drug development.

    Industry: It is used in the production of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2,4,5-trifluoro-3-methylbenzoate and its derivatives involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethyl)benzoate
  • Methyl 4-(trifluoromethyl)benzoate
  • Methyl 2,4,6-trifluorobenzoate

Uniqueness

Methyl 2,4,5-trifluoro-3-methylbenzoate is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This arrangement can influence the compound’s reactivity and interactions with biological targets, making it distinct from other trifluoromethyl-substituted benzoates .

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

methyl 2,4,5-trifluoro-3-methylbenzoate

InChI

InChI=1S/C9H7F3O2/c1-4-7(11)5(9(13)14-2)3-6(10)8(4)12/h3H,1-2H3

InChI Key

UILPEOUDQVYDAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1F)F)C(=O)OC)F

Origin of Product

United States

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